molecular formula C10H14N4O2 B1315490 1-(3-Nitropyridin-2-YL)piperidin-4-amine CAS No. 412355-85-2

1-(3-Nitropyridin-2-YL)piperidin-4-amine

Cat. No.: B1315490
CAS No.: 412355-85-2
M. Wt: 222.24 g/mol
InChI Key: LNUXRHMWVBPLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitropyridin-2-YL)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a nitropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and nitropyridine groups in its structure allows for a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitropyridin-2-YL)piperidin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the piperidine ring. One common method involves the reaction of 3-nitropyridine with piperidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitropyridin-2-YL)piperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Nitropyridin-2-YL)piperidin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Nitropyridin-2-YL)piperidin-4-one
  • 1-(3-Nitropyridin-2-YL)piperidin-4-ol
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)piperidine

Uniqueness

1-(3-Nitropyridin-2-YL)piperidin-4-amine is unique due to the combination of the nitropyridine and piperidine moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10/h1-2,5,8H,3-4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUXRHMWVBPLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.